An In-Depth Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS No. 157764-10-8)
An In-Depth Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS No. 157764-10-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile, a key fluorinated pyridine intermediate. The document elucidates its chemical and physical properties, outlines a detailed synthesis pathway, and explores its significant applications, particularly in the development of agrochemicals. Safety protocols and handling guidelines are also detailed to ensure its proper use in a research and development setting. This guide is intended to be a critical resource for scientists and professionals engaged in organic synthesis and the discovery of new bioactive molecules.
Introduction
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile, registered under CAS number 157764-10-8, is a highly functionalized heterocyclic compound.[1] Its structure, which incorporates a trifluoromethyl group, a chlorine atom, and a nitrile moiety on a pyridine ring, makes it a valuable and versatile building block in modern synthetic chemistry. The trifluoromethyl group is particularly noteworthy for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making trifluoromethylated pyridines highly sought after in medicinal and agrochemical research.[2] This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its effective utilization.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis. The key properties of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile are summarized in the table below.
| Property | Value | Source |
| CAS Number | 157764-10-8 | [1] |
| Molecular Formula | C₈H₄ClF₃N₂ | [1] |
| Molecular Weight | 220.58 g/mol | [1] |
| Appearance | White to Yellow to Brown Crystal or Solid | |
| Boiling Point (Predicted) | 245.7 ± 35.0 °C | [3] |
| Density (Predicted) | 1.429 ± 0.06 g/cm³ | [3] |
| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile | [1] |
| SMILES | C1=C(C=NC(=C1Cl)CC#N)C(F)(F)F | |
| InChIKey | QSFVBRUYPUNIPH-UHFFFAOYSA-N |
Synthesis and Mechanism
The synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is a multi-step process that requires careful control of reaction conditions. A common and industrially relevant pathway starts from the more readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine.
Synthesis of the Precursor: 2,3-Dichloro-5-(trifluoromethyl)pyridine
The precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a valuable intermediate in its own right, used in the production of various agrochemicals.[4] Its synthesis can be achieved through several routes, often starting from 2-chloro-5-methylpyridine or 3-picoline.[5] A typical method involves the chlorination of 2-chloro-5-trifluoromethylpyridine.[4]
Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
Materials:
-
2-chloro-5-trifluoromethylpyridine
-
Ferric chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Hot water
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reactor, charge 363 g of 2-chloro-5-trifluoromethylpyridine and 325 g of ferric chloride.[4]
-
Heat the mixture to 150-170 °C.[4]
-
Introduce chlorine gas into the reaction mixture and maintain the reaction for 18 hours.[4]
-
After the reaction is complete, carefully add the reaction mixture to 1.5 L of hot water.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by rectification to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.[4]
Causality of Experimental Choices:
-
Ferric chloride acts as a Lewis acid catalyst, polarizing the chlorine molecule and facilitating the electrophilic aromatic substitution on the pyridine ring.
-
The high reaction temperature is necessary to overcome the activation energy for the chlorination of the electron-deficient pyridine ring.
-
Rectification is a crucial final step to ensure the high purity of the intermediate, which is essential for the subsequent reaction steps.
Synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
The conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to the target acetonitrile derivative can be achieved through a two-step process involving an initial fluorination followed by cyanation.[6]
Step 1: Fluorination to 2-fluoro-3-chloro-5-trifluoromethylpyridine
This step involves a nucleophilic aromatic substitution where one of the chlorine atoms is replaced by a fluorine atom.
Step 2: Cyanation to 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
The newly introduced fluorine atom is then displaced by a cyanide group.
Experimental Protocol: Synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
Materials:
-
2,3-dichloro-5-trifluoromethylpyridine
-
Potassium fluoride (KF)
-
A suitable catalyst (e.g., a phase-transfer catalyst)
-
N,N-Dimethylacetamide (DMAC)
-
A cyaniding reagent (e.g., sodium cyanide or potassium cyanide)
Procedure:
Part A: Synthesis of 2-fluoro-3-chloro-5-trifluoromethylpyridine [6]
-
In a reactor, dissolve 2,3-dichloro-5-trifluoromethylpyridine in DMAC.
-
Add potassium fluoride and a catalytic amount of a suitable phase-transfer catalyst.
-
Heat the reaction mixture to 140-170 °C.[6]
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, distill the reaction mixture to isolate 2-fluoro-3-chloro-5-trifluoromethylpyridine.[6]
Part B: Synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile [6]
-
Add the 2-fluoro-3-chloro-5-trifluoromethylpyridine obtained in the previous step to a cyaniding reagent.[6]
-
Perform the cyanation reaction under appropriate conditions.
-
After the reaction is complete, wash the mixture with water.
-
Distill the product to obtain 2-cyano-3-chloro-5-trifluoromethylpyridine with a purity of up to 99.5%.[6]
Causality of Experimental Choices:
-
DMAC is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reactions.
-
The use of a phase-transfer catalyst can enhance the rate of the fluorination reaction.
-
The two-step process allows for a more controlled synthesis, leading to a high-purity final product.
Caption: Synthesis pathway of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile.
Applications in Drug Development and Agrochemicals
The primary application of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is as a key intermediate in the synthesis of the fungicide fluopicolide .[7][8]
Synthesis of Fluopicolide
Fluopicolide is a highly effective fungicide used to control oomycete pathogens in various crops. The synthesis of fluopicolide involves the reduction of the nitrile group of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile to an amine, followed by acylation with 2,6-dichlorobenzoyl chloride.
Experimental Workflow: Synthesis of Fluopicolide
Step 1: Catalytic Hydrogenation of the Nitrile
The nitrile group is reduced to a primary amine using a catalyst such as Raney Nickel in the presence of hydrogen gas.[7][9] This reaction is typically carried out in a solvent like acetic acid.
Step 2: Acylation of the Amine
The resulting amine, 1-[-3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine, is then reacted with 2,6-dichlorobenzoyl chloride in the presence of a base to form the final product, fluopicolide.[7]
Caption: Synthetic route to Fluopicolide from the title compound.
Safety and Handling
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use a properly fitted respirator if there is a risk of inhalation.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is a pivotal intermediate in the synthesis of high-value agrochemicals, most notably the fungicide fluopicolide. Its synthesis, while requiring careful control, is well-established and scalable. The unique combination of functional groups on the pyridine ring provides a versatile platform for further chemical modifications, suggesting its potential for the development of new bioactive molecules in both the agrochemical and pharmaceutical industries. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or professional working with this compound.
References
- Bayer CropScience AG. (2019). Process for the preparation of fluopicolide. European Patent EP3489221A1.
- Nantong Polytech Chemical Co Ltd. (2018). The preparation method of fluopicolide. Chinese Patent CN107814759A.
- Hebei Veyong Bio-chemical Co Ltd. (2020). Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Chinese Patent CN107286087B.
- Bayer Cropscience AG. (2016). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. World Intellectual Property Organization Patent WO2016173998A1.
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WIPO Patentscope. (2019). VERFAHREN ZUR HERSTELLUNG VON FLUOPICOLID. Retrieved from [Link]
- Cheminova AS. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. World Intellectual Property Organization Patent WO2014198278A1.
- Bayer Intellectual Property GmbH. (2019). Verfahren zur herstellung von fluopicolid. European Patent EP3489221A1.
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. Retrieved from [Link]
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Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]
- Jiangsu Provincial Institute of Pesticides Co Ltd. (2021). Preparation method of 2,3-dichloro-5-trifluoromethylpyridine. Chinese Patent CN113527191A.
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PubChem. (n.d.). 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Dowelanco. (1991). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. United States Patent US5073637A.
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]
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Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 569-571. Retrieved from [Link]
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Umemoto, T., & Ando, A. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 137-149. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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